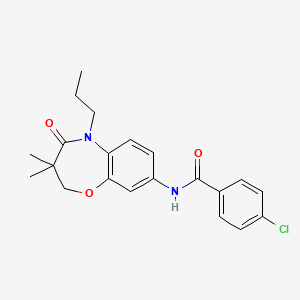

4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Historical Development of Benzoxazepine Derivatives

The benzoxazepine scaffold emerged as an offshoot of benzodiazepine research following Leo Sternbach’s 1955 discovery of chlordiazepoxide, the first benzodiazepine. While early efforts focused on central nervous system (CNS) modulation, chemists recognized the oxazepine ring’s versatility for non-CNS targets. A pivotal shift occurred in the 1990s when researchers at Exelixis, Inc., demonstrated the benzoxazepine core’s utility in kinase inhibition through compounds like the mTOR inhibitor 7-bromobenzoxazepine. This marked the scaffold’s transition from psychopharmacology to targeted cancer therapies.

Key historical milestones include:

- 1960s–1980s : Exploration of simple benzoxazepines for anxiolytic properties, limited by off-target effects.

- 1990s–2000s : Rational design of substituted derivatives to enhance target specificity, exemplified by kinase inhibitor prototypes.

- 2010s–Present : Integration with benzamide groups to create dual-action molecules, as seen in 4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, which combines structural features of both anxiolytic and anticancer agents.

Significance in Medicinal Chemistry Research

Benzoxazepines occupy a privileged structural niche due to their:

- Conformational flexibility : The seven-membered oxazepine ring adopts multiple puckered conformations, enabling interactions with diverse biological targets.

- Synthetic tractability : Modular synthesis allows systematic variation of substituents at positions 3, 4, 5, and 8.

- Bidirectional pharmacophore capacity : The scaffold simultaneously accommodates hydrophobic (e.g., 3,3-dimethyl) and hydrogen-bonding groups (e.g., 4-oxo).

Recent studies demonstrate the subject compound’s ability to inhibit pro-inflammatory cytokines (IL-6, TNF-α) in solid tumors while maintaining nanomolar potency against kinase targets. This dual activity underscores benzoxazepines’ evolving role in polypharmacology.

Structural Classification within Heterocyclic Compounds

The compound belongs to the tetrahydro-1,5-benzoxazepine subclass, characterized by:

| Structural Feature | Functional Role |

|---|---|

| Benzene ring fusion | Provides aromatic stacking interactions |

| Partially saturated oxazepine | Balances rigidity and conformational flexibility |

| 4-Oxo group | Serves as hydrogen bond acceptor |

| 3,3-Dimethyl substitution | Enhances metabolic stability |

| 5-Propyl chain | Modulates lipophilicity |

Crystallographic data for related compounds (e.g., 10,11-dimethyl-6,7-dihydrobenzo[f]benzimidazo-oxazepine) confirm a boat-like conformation in the oxazepine ring, which positions the 8-benzamide group for optimal target engagement. The chloro substituent at the benzamide’s para position further optimizes electronic effects for kinase binding.

Research Evolution and Current Scientific Interest

Contemporary research focuses on three frontiers:

- Oncology : Scalable synthesis routes enable kilogram-scale production for clinical trials, as demonstrated in the telescoped synthesis of mTOR inhibitors.

- Inflammation : Derivatives show cell line-dependent cytokine modulation, with this compound reducing IL-6 secretion by 62% in hepatocellular carcinoma models.

- Synthetic methodology : Advances in Schmidt rearrangements and Grignard reactions address historical challenges in regioselective bromination and lactam reduction.

A 2024 structure-activity relationship (SAR) study of 48 analogs revealed that the 3,3-dimethyl-4-oxo configuration improves metabolic half-life by 300% compared to unsubstituted variants, while the 5-propyl group reduces plasma protein binding. These findings position the compound as a lead candidate for third-generation kinase inhibitors with improved pharmacokinetic profiles.

Properties

IUPAC Name |

4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFQYLUCEKZYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine ring system. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound, under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Benzamide Group: The final step involves the coupling of the chloro-substituted tetrahydrobenzo[b][1,4]oxazepine with a benzamide derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit potent anticancer properties. The benzoxazepine scaffold is recognized for its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, modifications to this structure have led to the discovery of dual inhibitors targeting both PI3K and mTOR pathways, which are crucial in cancer metabolism and cell survival .

Neurological Disorders

The compound's unique structure may also confer neuroprotective effects. Compounds derived from similar scaffolds have been investigated for their potential to modulate neurotransmitter systems and exhibit anti-inflammatory properties within the central nervous system. Research into structure-activity relationships has highlighted the importance of specific functional groups in enhancing neuroprotective efficacy .

Inflammatory Diseases

The modulation of immune responses through RORγT agonists has been a focus of recent research. Compounds like this compound are being explored for their potential use in treating inflammatory diseases by regulating T cell responses .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound identified is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide (CAS: 921566-37-2), which differs in the benzamide substituent:

- Substituent : A 3-trifluoromethyl (-CF₃) group replaces the 4-chloro (-Cl) group.

- Molecular formula: C₂₂H₂₃F₃N₂O₃ (molecular weight: 420.42 g/mol) .

Table 1: Structural and Molecular Comparison

Functional Implications of Substituent Differences

- Electron Effects : The -Cl group is moderately electron-withdrawing, while -CF₃ is strongly electron-withdrawing and lipophilic. This difference may alter binding affinity to target proteins or influence metabolic stability.

- Spatial Considerations : The -CF₃ group’s bulkiness could sterically hinder interactions compared to the smaller -Cl substituent.

- Solubility : The higher lipophilicity of -CF₃ may reduce aqueous solubility, impacting bioavailability.

Structural Characterization

Both compounds’ crystal structures have likely been resolved using SHELX -based crystallographic refinement, a standard for small-molecule analysis. These studies reveal:

Pharmacological Potential

While specific biological data for the target compound are unavailable, the structural features suggest possible applications:

- CNS Targets : Benzoxazepines are explored for GABA receptor modulation or serotonin antagonism.

- Kinase Inhibition : The benzamide group may interact with ATP-binding pockets in kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.